N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-methyl-acetamide
Description
This compound is a chiral pyrrolidine-based acetamide derivative featuring a (S)-2-amino-3-methyl-butyryl substituent. Its structure includes a five-membered pyrrolidine ring, an N-methyl-acetamide group, and a branched amino acid side chain (3-methyl-butyryl).
Properties
IUPAC Name |
N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-8(2)11(13)12(17)15-6-5-10(7-15)14(4)9(3)16/h8,10-11H,5-7,13H2,1-4H3/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIJGRBRXIJWNO-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)N(C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC[C@H](C1)N(C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[®-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-methyl-acetamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: This step involves the incorporation of the amino group at the desired position on the pyrrolidine ring.
Attachment of the Acetamide Group: This is usually done through acylation reactions, where the acetamide group is introduced to the molecule.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[®-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-methyl-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[®-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, such as enzyme inhibition or receptor modulation. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The compound’s analogs differ in three primary aspects:
Amino acid side chain (e.g., propionyl vs. 3-methyl-butyryl).
Heterocyclic ring (pyrrolidine vs. piperidine).
Substituents on the acetamide group (methyl, isopropyl, cyclopropyl).
Comparative Data Table
*Estimated based on structural analysis.
Impact of Structural Differences
Amino Acid Side Chain
- The 3-methyl-butyryl group in the target compound introduces a branched four-carbon chain, enhancing lipophilicity compared to the linear propionyl group (C₃) in the analog from . This could improve membrane permeability but may reduce aqueous solubility .
Heterocyclic Ring
- Piperidine analogs (e.g., entries from and ) exhibit a six-membered ring, which confers greater conformational flexibility compared to the five-membered pyrrolidine. This may alter binding affinity to biological targets, such as enzymes requiring specific ring geometries for substrate recognition .
Acetamide Substituents
Research and Availability Status
Multiple analogs, including the target compound, are marked as discontinued (), possibly due to challenges in synthesis, stability, or preliminary efficacy studies. Piperidine-based variants () remain research candidates, indicating ongoing interest in ring-size optimization .
Biological Activity
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-methyl-acetamide, also known by its CAS number 1401667-10-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms, pharmacological effects, and relevant case studies.
Molecular Structure
The molecular formula of this compound is C14H27N3O2, with a molecular weight of 269.38 g/mol. The compound contains a pyrrolidine ring, an acetamide group, and an amino acid derivative, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H27N3O2 |
| Molecular Weight | 269.38 g/mol |
| CAS Number | 1401667-10-4 |
| Boiling Point | 428.6 ± 45.0 °C |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes or obesity.
- Neuroprotective Effects : The structural features of this compound indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation, possibly through apoptosis induction or cell cycle arrest.
Anticancer Activity
A study focusing on the anticancer properties of similar compounds found that modifications in the pyrrolidine structure significantly influenced cytotoxicity against various cancer cell lines. For instance:
- Compound A showed IC50 values less than that of doxorubicin against A431 cells.
Neuroprotective Studies
Research has indicated that compounds with similar structures can inhibit acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative diseases like Alzheimer's:
| Compound | AChE Inhibition IC50 (μM) |
|---|---|
| N-Methyl Compound | 107 |
| Standard Drug | 50 |
Case Studies
- Study on Neuroprotection : In vitro assays demonstrated that this compound reduced neuronal apoptosis by enhancing the expression of neuroprotective factors.
- Anticancer Efficacy : A recent study evaluated a series of pyrrolidine derivatives for their anticancer activity, revealing that modifications led to enhanced potency against breast cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
